molecular formula C7H7BrClN B13656927 4-(Bromomethyl)-2-chloro-5-methylpyridine CAS No. 1227594-18-4

4-(Bromomethyl)-2-chloro-5-methylpyridine

Cat. No.: B13656927
CAS No.: 1227594-18-4
M. Wt: 220.49 g/mol
InChI Key: XMLNAGDQHPYXGN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-5-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromomethyl group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 5-position on the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chloro-5-methylpyridine typically involves the bromination of 2-chloro-5-methylpyridine. One common method includes the use of hydrobromic acid and a brominating agent under controlled conditions. For instance, 70 grams of the starting material can be reacted with 600 grams of hydrobromic acid (40% content) at 60-65°C for about 5 hours. The reaction mixture is then cooled, and the organic phase is separated and purified to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reaction conditions but with optimized parameters to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chloro-5-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the pyridine ring.

    Oxidation: Pyridine N-oxides are formed.

    Reduction: The corresponding methyl-substituted pyridine is obtained.

Scientific Research Applications

4-(Bromomethyl)-2-chloro-5-methylpyridine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a building block in medicinal chemistry.

    Medicine: It is explored for its potential in drug discovery, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: The compound is utilized in the manufacture of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chloro-5-methylpyridine largely depends on its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. This reactivity is exploited in the design of inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a pyridine ring.

    Benzyl bromide: Contains a benzene ring with a bromomethyl group but lacks the chlorine and methyl substituents.

    2-Bromo-2-(bromomethyl)glutaronitrile: Features two bromomethyl groups and a nitrile functionality.

Uniqueness

4-(Bromomethyl)-2-chloro-5-methylpyridine is unique due to the combination of halogen substituents on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations.

Properties

CAS No.

1227594-18-4

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

4-(bromomethyl)-2-chloro-5-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3

InChI Key

XMLNAGDQHPYXGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CBr)Cl

Origin of Product

United States

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